molecular formula C13H16O3 B273892 Spiro(1,3-dioxolane-2,11'-pentacyclo[5.4.0.0~2,6~.0~3,10~.0~5,9~]undecane)-8'-ol

Spiro(1,3-dioxolane-2,11'-pentacyclo[5.4.0.0~2,6~.0~3,10~.0~5,9~]undecane)-8'-ol

Cat. No. B273892
M. Wt: 220.26 g/mol
InChI Key: XSKOWDCMKNEYNC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Spiro(1,3-dioxolane-2,11'-pentacyclo[5.4.0.0~2,6~.0~3,10~.0~5,9~]undecane)-8'-ol, also known as spiro compound, is a cyclic organic compound that has recently gained attention in the scientific community due to its unique properties and potential applications.

Scientific Research Applications

Spiro compound has shown potential in a variety of scientific research applications, including drug discovery, material science, and catalysis. In drug discovery, Spiro(1,3-dioxolane-2,11'-pentacyclo[5.4.0.0~2,6~.0~3,10~.0~5,9~]undecane)-8'-ol compound has been found to have anticancer, antifungal, and antibacterial properties. In material science, Spiro(1,3-dioxolane-2,11'-pentacyclo[5.4.0.0~2,6~.0~3,10~.0~5,9~]undecane)-8'-ol compound has been used as a building block for the synthesis of novel polymers and materials. In catalysis, Spiro(1,3-dioxolane-2,11'-pentacyclo[5.4.0.0~2,6~.0~3,10~.0~5,9~]undecane)-8'-ol compound has been used as a chiral ligand in asymmetric catalysis reactions.

Mechanism of Action

The mechanism of action of Spiro(1,3-dioxolane-2,11'-pentacyclo[5.4.0.0~2,6~.0~3,10~.0~5,9~]undecane)-8'-ol compound is not fully understood, but it is believed to interact with biological molecules such as proteins and enzymes. In drug discovery, Spiro(1,3-dioxolane-2,11'-pentacyclo[5.4.0.0~2,6~.0~3,10~.0~5,9~]undecane)-8'-ol compound has been found to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. In antibacterial and antifungal applications, Spiro(1,3-dioxolane-2,11'-pentacyclo[5.4.0.0~2,6~.0~3,10~.0~5,9~]undecane)-8'-ol compound has been found to disrupt the cell membrane of bacteria and fungi, leading to cell death.
Biochemical and Physiological Effects
Spiro compound has been found to have a variety of biochemical and physiological effects, depending on the specific application. In drug discovery, Spiro(1,3-dioxolane-2,11'-pentacyclo[5.4.0.0~2,6~.0~3,10~.0~5,9~]undecane)-8'-ol compound has been found to have low toxicity and high selectivity for cancer cells, making it a promising candidate for cancer treatment. In antibacterial and antifungal applications, Spiro(1,3-dioxolane-2,11'-pentacyclo[5.4.0.0~2,6~.0~3,10~.0~5,9~]undecane)-8'-ol compound has been found to have broad-spectrum activity against a variety of bacterial and fungal species. In material science, Spiro(1,3-dioxolane-2,11'-pentacyclo[5.4.0.0~2,6~.0~3,10~.0~5,9~]undecane)-8'-ol compound has been found to have unique optical and electronic properties that make it useful for the synthesis of novel materials.

Advantages and Limitations for Lab Experiments

The advantages of Spiro(1,3-dioxolane-2,11'-pentacyclo[5.4.0.0~2,6~.0~3,10~.0~5,9~]undecane)-8'-ol compound for lab experiments include its high yield and purity, low toxicity, and versatility in a variety of applications. However, there are also limitations to the use of Spiro(1,3-dioxolane-2,11'-pentacyclo[5.4.0.0~2,6~.0~3,10~.0~5,9~]undecane)-8'-ol compound in lab experiments, including its relatively high cost and limited availability.

Future Directions

There are many potential future directions for the use of Spiro(1,3-dioxolane-2,11'-pentacyclo[5.4.0.0~2,6~.0~3,10~.0~5,9~]undecane)-8'-ol compound in scientific research. In drug discovery, Spiro(1,3-dioxolane-2,11'-pentacyclo[5.4.0.0~2,6~.0~3,10~.0~5,9~]undecane)-8'-ol compound could be further optimized for anticancer activity or used as a starting point for the synthesis of novel drugs. In material science, Spiro(1,3-dioxolane-2,11'-pentacyclo[5.4.0.0~2,6~.0~3,10~.0~5,9~]undecane)-8'-ol compound could be used to create new materials with unique properties. In catalysis, Spiro(1,3-dioxolane-2,11'-pentacyclo[5.4.0.0~2,6~.0~3,10~.0~5,9~]undecane)-8'-ol compound could be further explored as a chiral ligand for asymmetric catalysis reactions. Overall, the unique properties of Spiro(1,3-dioxolane-2,11'-pentacyclo[5.4.0.0~2,6~.0~3,10~.0~5,9~]undecane)-8'-ol compound make it a promising candidate for a wide range of scientific research applications.

Synthesis Methods

Spiro compound can be synthesized through a multistep process starting with the reaction of cyclohexanone with ethylene glycol to produce 2,2-dimethyl-1,3-dioxolane-4-methanol. This intermediate is then reacted with 1,3-cyclopentadiene to yield Spiro(1,3-dioxolane-2,11'-pentacyclo[5.4.0.0~2,6~.0~3,10~.0~5,9~]undecane)-8'-ol compound. The synthesis of Spiro(1,3-dioxolane-2,11'-pentacyclo[5.4.0.0~2,6~.0~3,10~.0~5,9~]undecane)-8'-ol compound has been optimized to increase yield and purity, making it a viable option for scientific research applications.

properties

Product Name

Spiro(1,3-dioxolane-2,11'-pentacyclo[5.4.0.0~2,6~.0~3,10~.0~5,9~]undecane)-8'-ol

Molecular Formula

C13H16O3

Molecular Weight

220.26 g/mol

IUPAC Name

spiro[1,3-dioxolane-2,11'-pentacyclo[5.4.0.02,6.03,10.05,9]undecane]-8'-ol

InChI

InChI=1S/C13H16O3/c14-12-8-4-3-5-7-6(4)9(12)11(7)13(10(5)8)15-1-2-16-13/h4-12,14H,1-3H2

InChI Key

XSKOWDCMKNEYNC-UHFFFAOYSA-N

SMILES

C1COC2(O1)C3C4CC5C3C(C6C5C4C26)O

Canonical SMILES

C1COC2(O1)C3C4CC5C3C(C6C5C4C26)O

Origin of Product

United States

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